Ro 90-7501

Content Navigation

CAS Number

Product Name

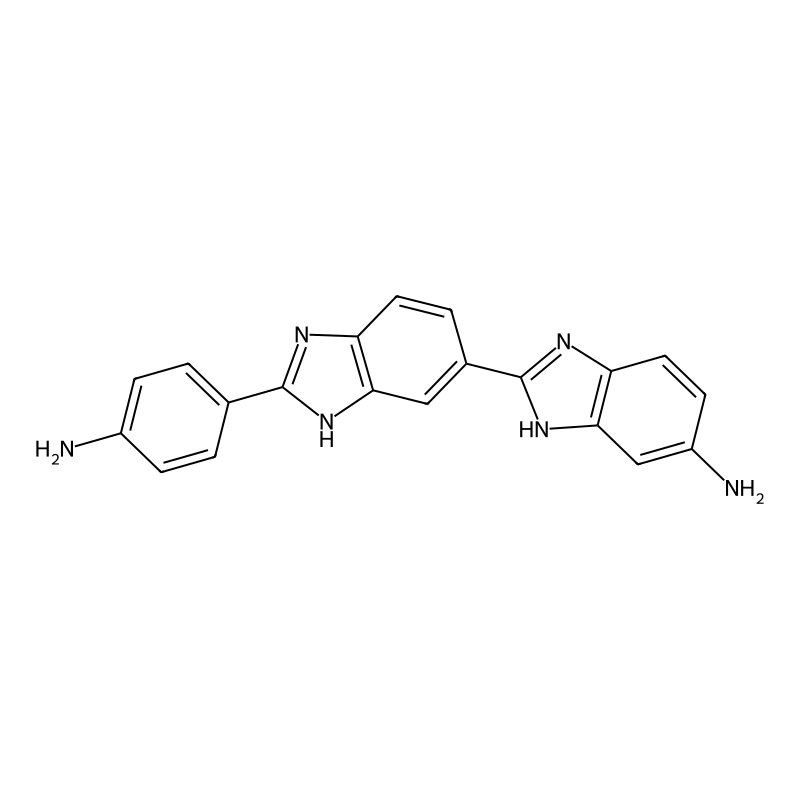

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Ro 90-7501 (CAS: 293762-45-5) is a specialized bi-benzimidazole derivative recognized as a highly selective, multi-target pharmacological probe. With a molecular weight of 340.39 g/mol, it is primarily procured for its distinct mechanisms of action, including tetratricopeptide repeat (TPR)-dependent inhibition of protein phosphatase 5 (PP5), stabilization of amyloid β42 (Aβ42) intermediate polymeric sheets, and divergent modulation of TLR3/RLR signaling pathways. For industrial and academic buyers, Ro 90-7501 represents a critical workflow asset when standard active-site inhibitors or generic aggregation blockers lack the allosteric selectivity and intermediate-state stabilization required for advanced neurodegenerative, antiviral, and radiobiology assays[1].

Substituting Ro 90-7501 with generic broad-spectrum phosphatase inhibitors (such as okadaic acid or aurothioglucose) or standard bisbenzimide DNA binders (like Hoechst 33258) critically compromises assay integrity. While active-site inhibitors indiscriminately block multiple PPP family phosphatases (including PP1 and PP2A) due to high catalytic domain homology, Ro 90-7501 exclusively targets the tetratricopeptide repeat (TPR) domain of PP5, providing strict allosteric selectivity. Furthermore, in neurodegenerative and antiviral workflows, generic disaggregators or adjuvants fail to replicate Ro 90-7501’s specific ability to stabilize Aβ42 polymeric sheets or uncouple IFN-β induction from NF-κB activation, making it a non-interchangeable procurement choice for highly targeted mechanistic studies [1].

Allosteric PP5 Inhibition via TPR-Dependent Mechanism

Unlike broad-spectrum PPP family inhibitors such as okadaic acid or aurothioglucose that target the highly conserved catalytic phosphatase domain, Ro 90-7501 inhibits PP5 through a distinct tetratricopeptide repeat (TPR)-dependent mechanism. This domain-specific interaction prevents cross-reactivity with other PPP family members (e.g., PP1, PP2A), making it a differentiated procurement choice for highly selective PP5 pathway modulation [1].

| Evidence Dimension | Mechanism of PP5 Inhibition |

| Target Compound Data | Binds the regulatory TPR domain (allosteric inhibition). |

| Comparator Or Baseline | Aurothioglucose / Okadaic acid (bind the conserved catalytic domain). |

| Quantified Difference | Domain-specific TPR dependency vs. broad catalytic domain binding. |

| Conditions | In vitro phosphatase activity assays. |

Enables researchers to selectively probe PP5 activity without off-target inhibition of structurally similar cellular phosphatases.

Assay Reproducibility in Aβ42 Intermediate Screening

Standard Aβ42 disaggregators often produce highly variable assay results due to the stochastic nature of complete fibril disassembly. Ro 90-7501 improves laboratory workflow fit and assay reproducibility by acting as a thermodynamic sink, reliably stalling aggregation at the polymeric sheet phase. This consistent intermediate stabilization (reducing cytotoxicity with an EC50 of 2 μM) provides a stable, reproducible baseline for secondary screening assays that target protofibrils .

| Evidence Dimension | Aggregation State Control (Assay Baseline) |

| Target Compound Data | Reliable accumulation of extended polymeric sheets (EC50 = 2 μM). |

| Comparator Or Baseline | Generic disaggregators (stochastic, complete disassembly). |

| Quantified Difference | Stable intermediate baseline vs. variable disaggregation end-states. |

| Conditions | Cell-based Aβ42 cytotoxicity and fibril assembly assays. |

Enhances assay reproducibility and mainstream laboratory workflow fit by providing a stable, predictable intermediate state for neurodegenerative screening.

Divergent Modulation of TLR3/RLR Signaling Pathways

Ro 90-7501 demonstrates distinct immunomodulatory specificity by selectively enhancing poly(I:C)-induced IFN-β expression while simultaneously decreasing NF-κB activation at 10 μM concentrations. This divergent modulation contrasts with generic immune adjuvants that typically trigger broad, non-specific upregulation of both pathways, making Ro 90-7501 critical for isolating antiviral interferon responses from generalized inflammatory signaling[1].

| Evidence Dimension | Pathway Activation Profile |

| Target Compound Data | Enhances IFN-β, decreases NF-κB (at 10 μM). |

| Comparator Or Baseline | Generic TLR3 agonists (broad parallel activation). |

| Quantified Difference | Divergent pathway modulation vs. parallel inflammatory activation. |

| Conditions | HEK293 cells expressing TLR3 stimulated with poly(I:C). |

Essential for procurement in antiviral research where uncoupling interferon production from inflammatory NF-κB signaling is required.

Solution Instability and Stock Formulation Requirements

Unlike highly stable small-molecule kinase inhibitors that can be stored in aqueous or DMSO stock solutions for extended periods, Ro 90-7501 exhibits significant solution instability. Procurement strategies must account for this by prioritizing small, pre-packaged aliquots and fresh preparation workflows. It achieves optimal solubility in DMF (15 mg/mL) and DMSO (10 mg/mL), but degrades rapidly in solution, necessitating immediate use or stringent -80°C storage for short-term preservation.

| Evidence Dimension | Stock Solution Stability |

| Target Compound Data | Unstable in solution; requires fresh preparation or strict -80°C storage. |

| Comparator Or Baseline | Standard stable small-molecule probes (stable for months in DMSO at -20°C). |

| Quantified Difference | Fresh preparation required vs. long-term stock viability. |

| Conditions | Reconstitution in DMSO or DMF for in vitro assays. |

Dictates procurement volume and frequency, requiring buyers to purchase smaller, single-use aliquots rather than bulk powder to maintain assay reproducibility.

Allosteric Phosphatase Probe Development

Ro 90-7501 is a highly targeted procurement choice for structural biology and assay development workflows requiring selective PP5 inhibition. By targeting the TPR domain rather than the highly conserved catalytic site, it allows researchers to benchmark novel allosteric modulators without the confounding off-target effects on PP1 or PP2A seen with generic inhibitors [1].

Standardized Aβ42 Intermediate Assays

In neurodegenerative disease modeling, Ro 90-7501 is utilized to reliably stall Aβ42 aggregation at the polymeric sheet phase. This provides a highly reproducible, stable intermediate baseline for secondary screening assays designed to evaluate the cytotoxicity of protofibrils, a workflow where complete disaggregators introduce unacceptable stochastic variability .

Decoupled Antiviral Pathway Screening

For innate immunity and adjuvant research, Ro 90-7501 is deployed to specifically amplify poly(I:C)-induced IFN-β antiviral responses while actively suppressing NF-κB activation. This makes it an essential tool for isolating interferon-mediated pathways from generalized inflammatory signaling in TLR3/RLR models [2].

Just-in-Time Assay Formulation Workflows

Due to its documented solution instability, procurement and laboratory workflows for Ro 90-7501 must be adapted for single-use aliquot purchasing and just-in-time formulation. Utilizing fresh DMSO or DMF reconstitution protocols ensures maximum assay reproducibility and prevents the degradation-induced data variability common when attempting to maintain long-term aqueous stock solutions .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

2: Guo F, Mead J, Aliya N, Wang L, Cuconati A, Wei L, Li K, Block TM, Guo JT, Chang J. RO 90-7501 enhances TLR3 and RLR agonist induced antiviral response. PLoS One. 2012;7(10):e42583. doi: 10.1371/journal.pone.0042583. Epub 2012 Oct 3. PubMed PMID: 23056170; PubMed Central PMCID: PMC3463586.

3: Bohrmann B, Adrian M, Dubochet J, Kuner P, Müller F, Huber W, Nordstedt C, Döbeli H. Self-assembly of beta-amyloid 42 is retarded by small molecular ligands at the stage of structural intermediates. J Struct Biol. 2000 Jun;130(2-3):232-46. PubMed PMID: 10940228.

Explore Compound Types